molecular formula C20H23N7S B12248854 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine

Cat. No.: B12248854
M. Wt: 393.5 g/mol
InChI Key: IFHDKWALZWINMM-UHFFFAOYSA-N
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Description

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine is a complex heterocyclic compound It features a combination of triazolo, pyridazin, thiazolo, and pyridin rings, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolo and thiazolo rings, followed by their fusion with the pyridazin and pyridin rings. Common reagents used in these reactions include hydrazines, nitriles, and various catalysts to facilitate ring closure and fusion reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups onto the molecule .

Scientific Research Applications

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, from drug discovery to materials science .

Properties

Molecular Formula

C20H23N7S

Molecular Weight

393.5 g/mol

IUPAC Name

2-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C20H23N7S/c1-20(2,3)16-4-5-17-23-24-18(27(17)25-16)13-7-10-26(11-8-13)19-22-14-12-21-9-6-15(14)28-19/h4-6,9,12-13H,7-8,10-11H2,1-3H3

InChI Key

IFHDKWALZWINMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=NC5=C(S4)C=CN=C5)C=C1

Origin of Product

United States

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